molecular formula C15H9F3N2O4S B12853188 3-(5-Nitro-2-{[5-(trifluoromethyl)-2-pyridyl]thio}phenyl)acrylic acid

3-(5-Nitro-2-{[5-(trifluoromethyl)-2-pyridyl]thio}phenyl)acrylic acid

Cat. No.: B12853188
M. Wt: 370.3 g/mol
InChI Key: XYOUZHFSFDPHGK-LZCJLJQNSA-N
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Description

3-(5-Nitro-2-{[5-(trifluoromethyl)-2-pyridyl]thio}phenyl)acrylic acid is a structurally complex small molecule featuring:

  • An acrylic acid backbone (providing carboxylic acid functionality for hydrogen bonding and solubility modulation).

This compound’s combination of nitro, trifluoromethyl, and heterocyclic moieties suggests applications in pharmaceuticals (e.g., enzyme inhibition) or agrochemicals (e.g., pesticidal activity).

Properties

Molecular Formula

C15H9F3N2O4S

Molecular Weight

370.3 g/mol

IUPAC Name

(E)-3-[5-nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid

InChI

InChI=1S/C15H9F3N2O4S/c16-15(17,18)10-2-5-13(19-8-10)25-12-4-3-11(20(23)24)7-9(12)1-6-14(21)22/h1-8H,(H,21,22)/b6-1+

InChI Key

XYOUZHFSFDPHGK-LZCJLJQNSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=C/C(=O)O)SC2=NC=C(C=C2)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=CC(=O)O)SC2=NC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Nitro-2-{[5-(trifluoromethyl)-2-pyridyl]thio}phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate

Comparison with Similar Compounds

Data Table: Comparative Analysis

Property Target Compound 5-Nitro-2-((5-(Trifluoromethyl)-Triazolyl)Thio)Benzoic Acid Tetrahydrofurfuryl Acrylate
CAS Number Not provided 1354774-75-6 2399-48-6
Molecular Formula C₁₄H₉F₃N₂O₄S (estimated) C₁₀H₅F₃N₄O₄S C₈H₁₂O₃
Molecular Weight ~382.3 358.23 156.18
Key Functional Groups Acrylic acid, nitro, pyridylthio, CF₃ Benzoic acid, triazolethio, nitro, CF₃ Acrylate ester, tetrahydrofurfuryl
Solubility Likely low (aromatic/CF₃ dominance) Moderate (carboxylic acid enhances aqueous solubility) High (ester group improves organic solubility)
Applications Pharmaceutical intermediates Agrochemicals, enzyme inhibitors Polymer synthesis, adhesives
Toxicity Considerations Potential nitro reduction metabolites Triazole-mediated hepatotoxicity risks Low toxicity (non-reactive metabolites)

Research Findings and Implications

  • Bioactivity : The pyridylthio group in the target compound may enhance target binding specificity compared to triazole-containing analogs, as pyridine rings are common in kinase inhibitors (e.g., c-Met inhibitors) .
  • Metabolic Stability : The trifluoromethyl group in both the target and compound likely reduces oxidative metabolism, extending half-life but increasing bioaccumulation risks.
  • Industrial Relevance : Unlike ’s acrylates (used in polymer manufacturing), the target compound’s complex structure aligns with high-value specialty chemicals , though synthetic challenges (e.g., thioether formation) may limit scalability.

Gaps in Evidence :

  • No direct toxicity or pharmacokinetic data for the target compound.
  • Limited information on synthetic routes or yield optimization.

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